molecular formula C14H19BFNO3 B6148677 2-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide CAS No. 2304635-10-5

2-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide

Cat. No.: B6148677
CAS No.: 2304635-10-5
M. Wt: 279.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (C₁₈H₂₆BFN₂O₄, MW 364.22) features a fluorine atom at the 2-position of the phenyl ring and a morpholinoacetamide group, distinguishing it from simpler boron-containing acetamides. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a key application in pharmaceutical synthesis . Its fluorine substituent may enhance metabolic stability and influence electronic properties, while the morpholino group could improve solubility .

Properties

CAS No.

2304635-10-5

Molecular Formula

C14H19BFNO3

Molecular Weight

279.1

Purity

95

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Table 1: Key Structural Features of Analogs
Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound 2-Fluoro, morpholinoacetamide C₁₈H₂₆BFN₂O₄ 364.22 Fluorine for metabolic stability; morpholino for solubility
N-Benzyl-2-(3-borylphenyl)-2-(2-oxoazetidin-1-yl)acetamide 3-Boryl, azetidinone, benzyl C₂₄H₂₈BN₂O₃ Not reported Azetidinone ring for rigidity; benzyl for lipophilicity
N-[2-(Boryl)-5-(trifluoromethyl)phenyl]acetamide 5-CF₃, acetamide C₁₅H₁₉BF₃NO₃ 329.12 Strong electron-withdrawing CF₃; simpler acetamide
2-(Biphenyl-4-yl)-N-(4-borylphenyl)acetamide Biphenyl, acetamide C₂₄H₂₃BNO₃ Not reported Bulky biphenyl for steric effects
Key Observations :
  • Fluorine vs.
  • Morpholino vs. Azetidinone: The morpholino group in the target may enhance water solubility compared to the azetidinone ring in , which introduces rigidity but reduces polarity.
  • Steric Effects: The biphenyl group in creates steric hindrance, likely slowing cross-coupling kinetics compared to the target’s mono-substituted phenyl ring.

Reactivity in Cross-Coupling Reactions

Pinacol boronate esters are widely used in Suzuki-Miyaura reactions. The target compound’s fluorine substituent may deactivate the phenyl ring, reducing reactivity compared to non-fluorinated analogs like N-(4-borylphenyl)acetamide . However, fluorine’s meta-directing effect could facilitate selective functionalization in multi-step syntheses . In contrast, CF₃-substituted analogs (e.g., ) exhibit lower reactivity due to stronger electron withdrawal, requiring harsher conditions for coupling .

Table 2: Physical Properties of Selected Compounds
Compound Name Melting Point (°C) Yield (%) Synthetic Notes Reference
Target Compound Not reported Not reported Likely synthesized via Pd-catalyzed cross-coupling (similar to )
N-Benzyl-2-(3-borylphenyl)-2-(azetidinone)acetamide 98–101 59 Ugi reaction; characterized by X-ray diffraction
N-[2-Boryl-5-CF₃-phenyl]acetamide Not reported Not reported Requires Na₂CO₃ and Pd catalysts (similar to )
2-(Biphenyl-4-yl)-N-(4-borylphenyl)acetamide Not reported Not reported Synthesized via coupling of biphenylacetic acid with boryl aniline
  • Yields : Ugi-derived analogs (e.g., ) show moderate yields (59–86%), while Pd-catalyzed methods (e.g., ) typically achieve higher efficiency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.